

# Application Note: Quantification of Fosdevirine in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Fosdevirine

Cat. No.: B1673566

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## Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Fosdevirine** in human plasma. **Fosdevirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infections.[1][2] The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated for linearity, precision, accuracy, recovery, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

## Introduction

**Fosdevirine** (GSK2248761) is a potent NNRTI that inhibits the replication of HIV-1 by binding to a hydrophobic pocket in the reverse transcriptase enzyme, thereby inducing a conformational change that disrupts its catalytic activity.[1][3][4] Accurate quantification of **Fosdevirine** in biological matrices is essential for evaluating its pharmacokinetic profile, safety, and efficacy in clinical and pre-clinical studies.[5] This document provides a detailed protocol for a validated LC-MS/MS method designed for the reliable measurement of **Fosdevirine** in human plasma.

## Experimental Protocols

### Materials and Reagents

- **Fosdevirine** reference standard (Purity  $\geq 98\%$ )
- **Fosdevirine-d4** (internal standard, IS) (Purity  $\geq 98\%$ )
- LC-MS grade acetonitrile, methanol, and water (Fisher Scientific)
- Formic acid ( $\geq 99\%$ )
- Human plasma (K2-EDTA)
- 96-well protein precipitation plates

## Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent UHPLC system
- Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent
- Analytical Column: Waters Acquity UPLC BEH C18, 1.7  $\mu\text{m}$ , 2.1 x 50 mm
- Software: Analyst® software for data acquisition and processing

## Preparation of Standards and Quality Control Samples

- Stock Solutions: Prepare primary stock solutions of **Fosdevirine** and **Fosdevirine-d4** (IS) in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the **Fosdevirine** stock solution in 50:50 (v/v) acetonitrile/water to create working standards for the calibration curve.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to obtain calibration standards ranging from 1 to 2000 ng/mL and quality control (QC) samples at low (3 ng/mL), medium (100 ng/mL), and high (1600 ng/mL) concentrations.

## Sample Preparation

- Pipette 50  $\mu\text{L}$  of plasma samples (standards, QCs, or unknowns) into a 96-well plate.
- Add 10  $\mu\text{L}$  of the IS working solution (200 ng/mL **Fosdevirine-d4** in methanol) to each well.

- Add 200  $\mu\text{L}$  of cold acetonitrile to each well to precipitate proteins.
- Vortex the plate for 2 minutes.
- Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
- Transfer 100  $\mu\text{L}$  of the supernatant to a new 96-well plate.
- Inject 5  $\mu\text{L}$  of the supernatant into the LC-MS/MS system.

## LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	Waters Acquity UPLC BEH C18, 1.7 $\mu\text{m}$ , 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu\text{L}$
Gradient Program	
Time (min)	%B
0.0 - 0.5	10
0.5 - 2.5	95
2.5 - 3.0	95
3.1 - 4.0	10 (Re-equilibration)

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Spray Voltage	5500 V
Temperature	500°C
Curtain Gas	30 psi
Collision Gas	Nitrogen
MRM Transitions	
Analyte	Q1 Mass (m/z)
Fosdevirine	414.8
Fosdevirine-d4 (IS)	418.8

## Method Validation Data

The bioanalytical method was validated according to established guidelines.[\[2\]](#)[\[6\]](#)

Table 3: Linearity and Sensitivity

Parameter	Result
Calibration Range	1 - 2000 ng/mL
Regression Model	Linear, 1/x <sup>2</sup> weighting
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
LLOQ Accuracy (% Bias)	Within ±20%
LLOQ Precision (% CV)	≤ 20%

Table 4: Intra- and Inter-Day Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-Day Precision (%CV) (n=6)	Intra-Day Accuracy (%Bias) (n=6)	Inter-Day Precision (%CV) (n=18)	Inter-Day Accuracy (%Bias) (n=18)
LLOQ	1	8.5	-5.2	10.1	-4.8
Low QC	3	6.2	3.1	7.5	2.5
Medium QC	100	4.1	1.5	5.3	1.1
High QC	1600	3.5	-2.0	4.8	-2.4
Acceptance Criteria	≤15% (≤20% for LLOQ)	Within ±15% (±20% for LLOQ)	≤15% (≤20% for LLOQ)	Within ±15% (±20% for LLOQ)	

Table 5: Recovery and Matrix Effect

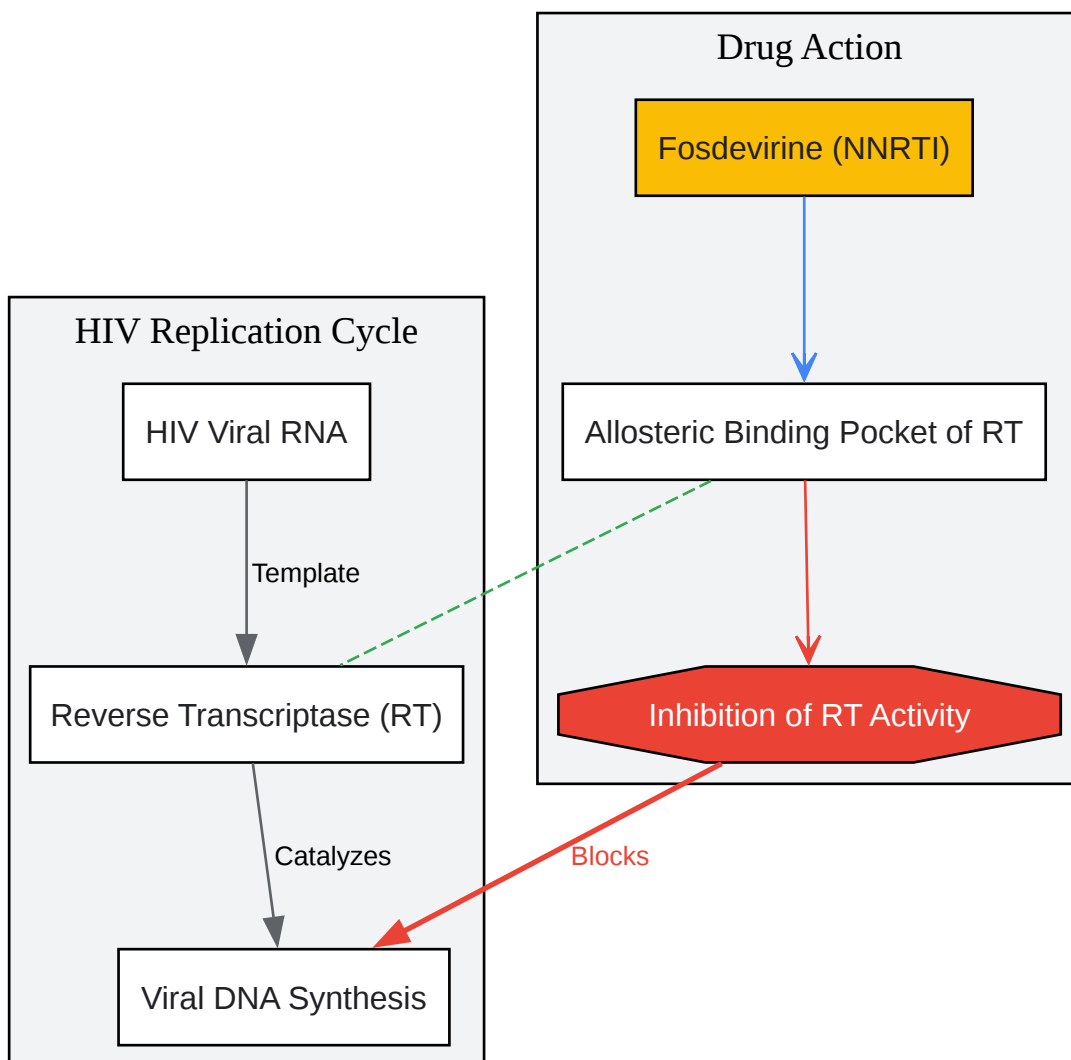
QC Level	Concentration (ng/mL)	Mean Extraction Recovery (%)	Mean Matrix Effect (%)
Low QC	3	91.5	98.2
High QC	1600	94.2	101.5

Table 6: Stability

Stability Condition	Duration	Result
Bench-top (Room Temperature)	8 hours	Stable (% change < 15%)
Freeze-Thaw (from -80°C)	3 cycles	Stable (% change < 15%)
Autosampler (4°C)	24 hours	Stable (% change < 15%)
Long-term (-80°C)	90 days	Stable (% change < 15%)

## Visualizations

### Experimental Workflow



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